

# A Comprehensive Technical Guide to 4-Bromobenzylamine (CAS 3959-07-7)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromobenzylamine**, with the CAS registry number 3959-07-7, is a pivotal building block in the landscape of synthetic organic chemistry. Its unique bifunctionality, featuring a nucleophilic primary amine and a reactive aryl bromide, makes it a versatile intermediate in the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of its properties, synthesis, purification, and applications, with a particular focus on its role in the development of novel therapeutic agents.

# **Physicochemical Properties**

**4-Bromobenzylamine** is a compound whose physical state can be either a white to off-white crystalline powder or a clear, colorless liquid, depending on its purity and the ambient temperature.[1] A comprehensive summary of its key physicochemical properties is presented below.



Property	Value	References
CAS Number	3959-07-7	[2]
Molecular Formula	C7H8BrN	[2]
Molecular Weight	186.05 g/mol	[2]
Appearance	White to off-white crystalline powder or clear colorless liquid	[1]
Melting Point	20-35 °C	
Boiling Point	250 °C (at 760 mmHg); 110- 112 °C (at 30 mmHg); 125-127 °C (at 15 mmHg)	
Density	~1.473 g/cm³ at 25 °C	_
Solubility	Soluble in ethanol, ether, and chloroform; slightly soluble in water.	_
Flash Point	>110 °C (>230 °F)	-
рКа	8.85 ± 0.10 (Predicted)	_

# **Spectroscopic Data**

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-Bromobenzylamine**.



Spectroscopic Data	Interpretation
¹H NMR	Aromatic protons typically appear as two doublets in the $\delta$ 7.0-7.5 ppm region. The methylene (-CH <sub>2</sub> ) protons usually present as a singlet around $\delta$ 3.6-4.5 ppm. The chemical shift of the amine (-NH <sub>2</sub> ) protons is variable.
<sup>13</sup> C NMR	The carbon attached to bromine (C-Br) shows a signal around 121 ppm. Aromatic CH carbons resonate between 129-132 ppm. The benzylic carbon (C-CN) is observed near 140 ppm, and the methylene carbon (-CH <sub>2</sub> ) appears at approximately 45 ppm.
Mass Spectrometry (GC-MS)	The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for functional groups present in the molecule, such as N-H stretching for the amine group and C-Br stretching.

# **Experimental Protocols**Synthesis of 4-Bromobenzylamine

Two primary synthetic routes for **4-Bromobenzylamine** are reductive amination and nucleophilic substitution.

1. Reductive Amination of 4-Bromobenzaldehyde

This method involves the reaction of 4-bromobenzaldehyde with an ammonia source to form an imine, which is subsequently reduced to the primary amine.[3]

 Materials: 4-bromobenzaldehyde, ammonium hydroxide (26.5 wt%), ethanol, a cobalt-based catalyst (e.g., Co@NC-800), hydrogen gas, 50 mL stainless steel autoclave reactor.



#### Procedure:

- Charge the autoclave reactor with 4-bromobenzaldehyde (1 mmol), the cobalt catalyst (20 mg), ethanol (8 mL), and ammonium hydroxide (2 mL).[4]
- Seal the reactor and flush it several times with hydrogen gas to remove air.
- Pressurize the reactor with 1 MPa of hydrogen gas at room temperature.
- Heat the reaction mixture to 130 °C and stir at 1000 RPM for 12 hours.[4]
- After the reaction, cool the reactor to room temperature and carefully depressurize it.
- The product mixture can be analyzed by gas chromatography (GC) to determine the yield.
  [4]

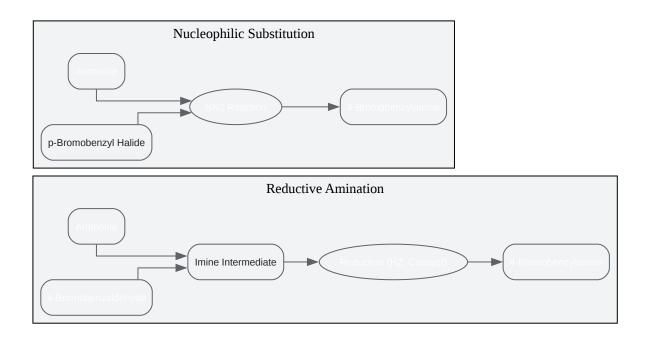
#### 2. Nucleophilic Substitution of p-Bromobenzyl Halide

This classic method involves the reaction of a p-bromobenzyl halide (e.g., p-bromobenzyl bromide) with ammonia.[3]

- Materials: p-Bromobenzyl bromide, ammonia, a suitable solvent (e.g., ethanol).
- Procedure:
  - Dissolve p-bromobenzyl bromide in a suitable solvent in a reaction vessel.
  - Introduce ammonia into the reaction mixture. The ammonia acts as the nucleophile, displacing the bromide ion.
  - The reaction progress can be monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is worked up to isolate the 4-bromobenzylamine.
    This typically involves extraction and solvent removal.

Workflow for Synthesis of **4-Bromobenzylamine** 





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Caption: Synthetic routes to **4-Bromobenzylamine**.

## **Purification of 4-Bromobenzylamine**

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

#### 1. Vacuum Distillation

For liquid **4-bromobenzylamine** on a multi-gram scale with a molecular weight under 350 amu, vacuum distillation is a suitable purification method.[4][5]

 Apparatus: A standard vacuum distillation setup, including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, and a vacuum source with a pressure gauge.



#### Procedure:

- Place the crude 4-bromobenzylamine in the distillation flask.
- Assemble the distillation apparatus and ensure all joints are properly sealed.
- Gradually apply vacuum to the system.
- Once the desired pressure is stable, begin heating the distillation flask.
- Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 110-112 °C at 30 mmHg).

#### 2. Column Chromatography

Column chromatography is a versatile technique for purifying **4-bromobenzylamine**, especially for smaller quantities or when dealing with impurities with similar boiling points.[4][6]

 Materials: Silica gel or alumina as the stationary phase, a suitable solvent system (eluent), a chromatography column.

#### Procedure:

- Prepare a slurry of the stationary phase in the chosen eluent and pack the column.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified 4bromobenzylamine.

# **Analytical Methods**

1. Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a powerful technique for assessing the purity of **4-Bromobenzylamine** and identifying any volatile impurities.[7]

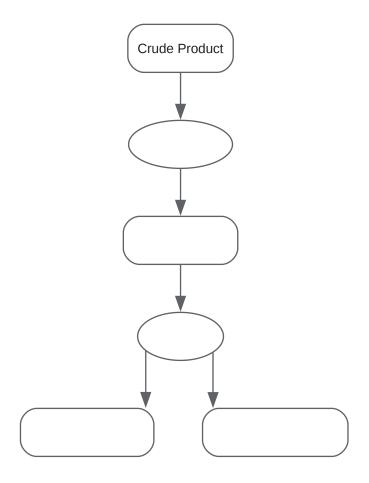
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Typical GC Conditions:
  - Column: A suitable capillary column (e.g., HP-5ms).[7]
  - Injector Temperature: 250 °C.[7]
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold, then ramp up to a final temperature (e.g., 280 °C).[7]
  - Carrier Gas: Helium.[7]
- Typical MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.[7]
  - Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-500).[7]
- 2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, quantification, and purification of **4-Bromobenzylamine**, particularly for non-volatile impurities.[7][8]

- Instrumentation: An HPLC system with a suitable detector (e.g., UV).
- Typical Reverse-Phase HPLC Conditions:
  - Column: C18 reverse-phase column.[7]
  - Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: Typically 1 mL/min.[7]
  - Detection: UV detection at a suitable wavelength.



#### General Analytical Workflow



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Caption: A generalized workflow for product purification and analysis.

## **Applications in Drug Development**

**4-Bromobenzylamine** is a valuable precursor in the synthesis of various biologically active compounds. Its dual reactivity allows for the construction of complex molecular scaffolds.

## As a Precursor to Kinase Inhibitors

Derivatives of **4-bromobenzylamine** have been investigated as potential kinase inhibitors for cancer therapy. For instance, compounds containing a 4-(aminomethyl)benzamide fragment, which can be derived from **4-bromobenzylamine**, have shown potent inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, and KDR.[9] The 4-bromophenyl moiety can participate in crucial interactions within the ATP-binding pocket of these enzymes.



## Role in the Synthesis of MCH-R1 Antagonists

Melanin-concentrating hormone receptor 1 (MCHR1) is a target for the development of antiobesity drugs.[10][11] **4-Bromobenzylamine** can be used in the synthesis of MCHR1 antagonists. The bromophenyl group can be a key pharmacophoric element or a handle for further chemical modifications through cross-coupling reactions to build more complex structures that bind to the receptor.

## **Potential Antiviral Applications**

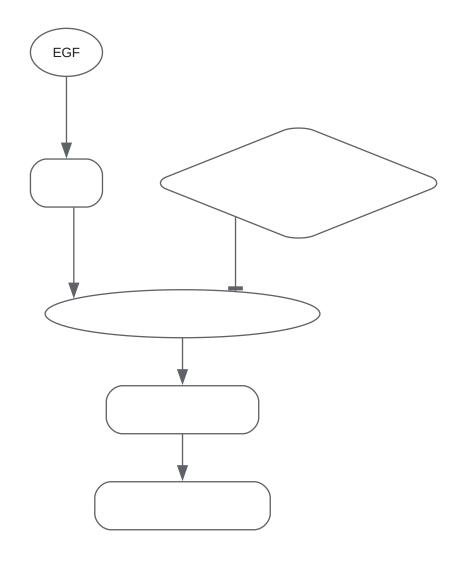
The structural motif of **4-bromobenzylamine** is found in various compounds with potential antiviral activities. N-acylated  $\alpha$ -amino acids and 2-acylamino ketones, which can be synthesized from precursors like **4-bromobenzylamine**, have been reported to exhibit antiviral properties.[12]

## **Signaling Pathway Involvement**

While **4-bromobenzylamine** itself is not a direct modulator of signaling pathways, its derivatives have been shown to target key components of cellular signaling cascades. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by compounds structurally related to **4-bromobenzylamine** derivatives.[13][14]

Simplified EGFR Signaling Pathway





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Caption: Inhibition of EGFR signaling by a kinase inhibitor.

## Conclusion

**4-Bromobenzylamine** (CAS 3959-07-7) is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable and versatile tool for chemical research and development. The continued exploration of its derivatives as kinase inhibitors, MCH-R1 antagonists, and other therapeutic agents underscores its significance in the ongoing quest for novel and effective drugs. This guide serves as a foundational resource for professionals leveraging the unique chemical attributes of **4-bromobenzylamine** in their research endeavors.



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